![molecular formula C16H16N2O4S B3012216 N-苄基-N,3-二甲基-2-氧代-2,3-二氢苯并[d]恶唑-6-磺酰胺](/img/structure/B3012216.png)

N-苄基-N,3-二甲基-2-氧代-2,3-二氢苯并[d]恶唑-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

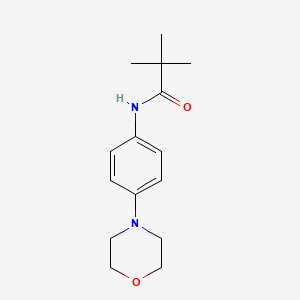

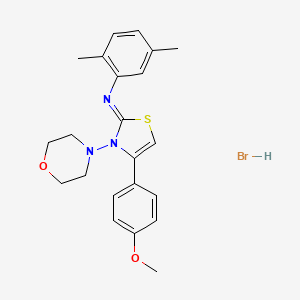

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

多项研究集中于苯并唑类磺酰胺的合成和化学性质。例如,Zali-Boeini 等人(2015 年)展示了在水性介质中一步合成基于唑类和苯并唑类的磺酰胺,突出了在绿色介质中高效制备这些化合物的优点,这可能对环保化学合成工艺产生影响 (Zali-Boeini 等人,2015 年)。

药理应用潜力

尽管请求明确排除了与药物使用和剂量相关的信息,但值得注意的是,磺酰胺化合物在药理研究(包括其抑制活性)中的探索。例如,Fahim 和 Ismael(2021 年)利用计算计算和分子对接研究对作为 COVID-19 药物的抗疟磺酰胺进行研究,揭示了这些化合物在药物发现中的潜在多功能性,尽管与 N-苄基-N,3-二甲基-2-氧代-2,3-二氢苯并[d]恶唑-6-磺酰胺没有直接关系 (Fahim 和 Ismael,2021 年)。

化学反应和机理

研究还深入探讨了涉及磺酰胺的化学反应和机理。例如,Cremlyn 等人(1992 年)讨论了包括苯并噻唑及其衍生物在内的各种化合物的氯磺化作用,揭示了磺酰胺在化学合成中的反应性和潜在应用 (Cremlyn 等人,1992 年)。

结合研究和分子相互作用

使用荧光探针技术对对羟基苯甲酸酯与牛血清白蛋白的结合研究表明,磺酰胺在理解分子相互作用和结合机制中发挥作用,这可能对药物设计和蛋白质研究产生影响 (Jun 等人,1971 年)。

作用机制

Target of Action

The primary target of PKM2 activator 4 is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in glycolysis, which is the sole source of adenosine triphosphate (ATP) essential for all energy-dependent activities of cells . PKM2 can exist in two forms: a highly active tetramer and a less active dimer . The dimer form of PKM2 can enter the nucleus to regulate gene expression .

Mode of Action

PKM2 activator 4 works by inducing the pyruvate kinase activity in cells . It promotes the transformation of PKM2 from its dimeric form to its tetrameric form . This transformation plays a crucial role in cell energy supply, epithelial–mesenchymal transition (EMT), invasion and metastasis, and cell proliferation .

Biochemical Pathways

PKM2 activator 4 affects several biochemical pathways. It routes glucose metabolism to pyruvate into the tricarboxylic acid cycle, converting to the pentose phosphate pathway, the uronic acid pathway, and the polyol pathway . High PKM2 expression promotes the accumulation of upstream glycolysis metabolites and activates alternative pathways for anabolism, such as the synthesis of glycerol or entry into the pentose phosphate pathway to produce NADPH .

Pharmacokinetics

It’s known that the compound can induce pyruvate kinase activity in cells without affecting the overall cell survival . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PKM2 activator 4 and their impact on its bioavailability.

Result of Action

The activation of PKM2 by PKM2 activator 4 leads to a multifaceted metabolic reprogramming in cells . This includes the reduction of TXNIP levels (an intracellular glucose sensor) probably through depletion of upstream glycolytic metabolites . It also leads to an induction in phosphorylation of AMPK , a key energy sensor in cells that regulates cellular metabolism.

Action Environment

The action of PKM2 activator 4 can be influenced by various environmental factors. For instance, the transformation between the tetrameric and dimeric forms of PKM2 can play an important role in tumor cell energy supply, and this transformation can be influenced by the cellular environment . Moreover, PKM2 can regulate each other with various proteins by phosphorylation, acetylation, and other modifications, mediating the different intracellular localization of PKM2 and then exerting specific biological functions .

生化分析

Biochemical Properties

PKM2 activator 4 interacts with the enzyme PKM2, a key regulator of gene activation in the context of apoptosis, mitosis, hypoxia, inflammation, and metabolic reprogramming . The interaction between PKM2 activator 4 and PKM2 stabilizes the PKM2 tetramer , which is crucial for its activation.

Cellular Effects

PKM2 activator 4 influences cell function by modulating the activity of PKM2. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The activation of PKM2 by PKM2 activator 4 has shown promising results in several cardiovascular diseases .

Molecular Mechanism

PKM2 activator 4 exerts its effects at the molecular level through binding interactions with PKM2. This interaction stabilizes the PKM2 tetramer, leading to its activation . The activated PKM2 can then influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that PKM2 activator 4 stabilizes the PKM2 tetramer , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

PKM2 activator 4 is involved in the metabolic pathway of glycolysis, as PKM2 is a key enzyme in this pathway . The activation of PKM2 by PKM2 activator 4 can influence metabolic flux and metabolite levels.

属性

IUPAC Name |

N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAHCTSIMVHYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)